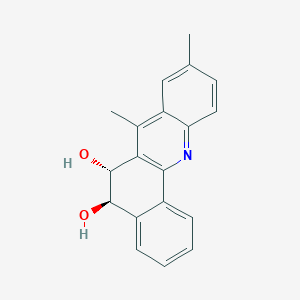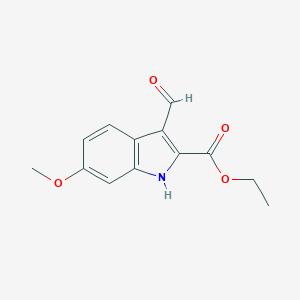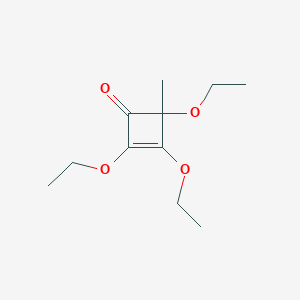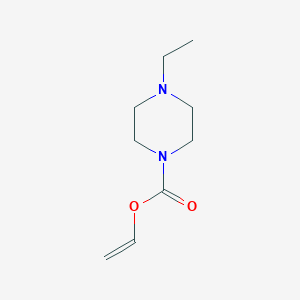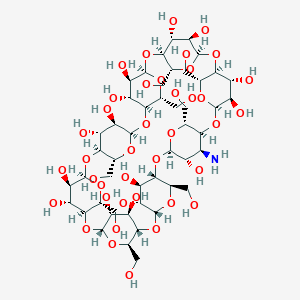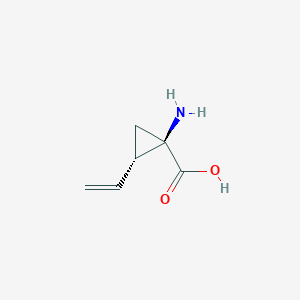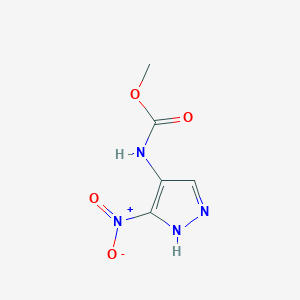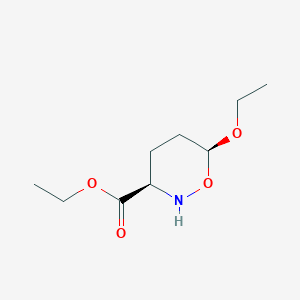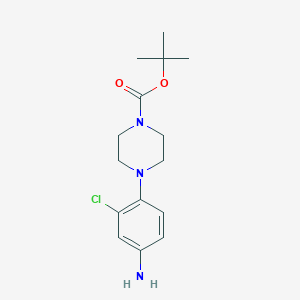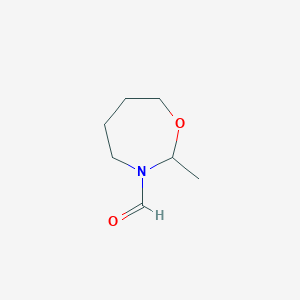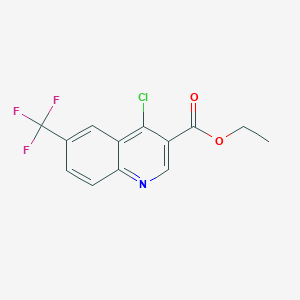
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, involves multi-step chemical processes. A key intermediate in the synthesis of related quinoline compounds is ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, which can be prepared from 3,4-difluoroaniline with an overall yield of 85.7% (Cheng Chun, 2004). Additionally, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolones, is synthesized through a route involving chlorination and intramolecular cyclization (M. Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been elucidated through X-ray analysis, providing accurate molecular parameters. For example, the crystal structure of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate offers insight into the tricyclic system's configuration (M. Caira et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including SNAr (nucleophilic aromatic substitution) reactions that are key for functionalizing the quinoline core. For instance, poly-halo-quinoline-3-carboxylates undergo highly regioselective SNAr reactions, leading to diversified quinoline derivatives under mild conditions (Shikui Zhao & Wei-cheng Zhou, 2010).
Applications De Recherche Scientifique
-
Gold-Catalyzed Synthesis
- Field : Organic Chemistry
- Application Summary : This compound has been used in the gold-catalyzed synthesis of 4-(trifluoromethyl)quinolinecarboxylates .
- Method : The method involves the reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates .
- Results : The reaction resulted in the synthesis of new 4-(trifluoromethyl)quinolinecarboxylates .
-
Cell-Penetrating Peptides
- Field : Biochemistry
- Application Summary : This compound has been used to enhance the cell penetration ability of peptides .
- Method : The method involves attaching this building block to a cell-penetrating peptides .
- Results : The attachment causes the osmotic swelling of endosome, thus resulting in an enhancement of cell penetration ability of the peptides .
-
Preparation of Rare Earth Complexes
- Field : Inorganic Chemistry
- Application Summary : This compound may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of novel rare earth complexes .
-
Antimicrobial Applications
- Field : Medicinal Chemistry
- Application Summary : Like other quinoline derivatives, this compound is used as antimicrobials in medicinal chemistry research .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of antimicrobial agents .
-
Heterocyclic Building Block
- Field : Organic Chemistry
- Application Summary : This compound is a quinoline derivative and serves as a heterocyclic building block .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of various organic compounds .
- Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line .
- Method : The specific method of application or experimental procedures was not provided in the source .
- Results : The expected result is the synthesis of potential anticancer agents .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
193827-69-9 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



